trans-9-octadecenoyl-CoA(4-)

Description

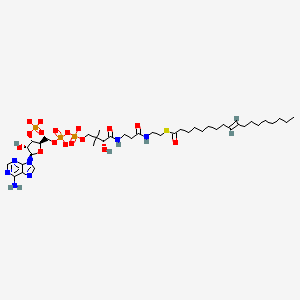

Nomenclature and Stereochemical Identity of trans-9-Octadecenoyl-CoA(4-)

trans-9-Octadecenoyl-CoA(4-) is the deprotonated form of trans-9-octadecenoyl-CoA, specifically at the phosphate (B84403) and diphosphate (B83284) groups, and is the predominant species at a physiological pH of 7.3. ebi.ac.uk The nomenclature precisely defines its structure. "Octadecenoyl" indicates an 18-carbon fatty acyl chain with one double bond. The "9" specifies the location of this double bond, and "trans" describes the stereochemistry of the substituents on either side of this double bond, where they are on opposite sides. ebi.ac.ukskinident.world "CoA" refers to its linkage to Coenzyme A via a thioester bond. fiveable.mewikipedia.org The "(4-)" denotes the net charge of the molecule at physiological pH. ebi.ac.uk

The systematic IUPAC name for this compound is 3'-phosphonatoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-({3-[(2-{[(9E)-octadec-9-enoyl]sulfanyl}ethyl)amino]-3-oxopropyl}amino)-4-oxobutyl] diphosphate}. ebi.ac.uk This name comprehensively details every component and their stereochemical configurations. The "E" in (9E) is another way to denote the trans configuration of the double bond. skinident.world

Table 1: Chemical Properties and Identifiers of trans-9-Octadecenoyl-CoA(4-)

| Property | Value |

|---|---|

| ChEBI ID | CHEBI:77537 ebi.ac.uk |

| Chemical Formula | C39H64N7O17P3S ebi.ac.uk |

| Average Mass | 1027.95100 ebi.ac.uk |

| Monoisotopic Mass | 1027.33142 ebi.ac.uk |

| Net Charge | -4 ebi.ac.uk |

| InChIKey | XDUHQPOXLUAVEE-MBEFLBOUSA-J ebi.ac.uk |

Biological Significance of Acyl-Coenzyme A Thioesters in Cellular Metabolism

Acyl-Coenzyme A (CoA) thioesters, such as trans-9-octadecenoyl-CoA(4-), are central intermediates in cellular metabolism. nih.govbabraham.ac.ukimrpress.com Coenzyme A acts as a carrier for acyl groups, much like ATP carries energy in its phosphate bonds. wikipedia.orgimrpress.com The thioester bond linking the acyl group to CoA is a high-energy bond, making the acyl group readily transferable in various biochemical reactions. fiveable.me

These molecules are involved in a multitude of metabolic processes, including:

Fatty Acid Metabolism: Fatty acids are activated by their conversion to acyl-CoAs, which are then substrates for both β-oxidation (the process of breaking down fatty acids to generate energy) and the synthesis of complex lipids. nih.govmdpi.comnih.gov For instance, in the mitochondria, long-chain acyl-CoAs are transported for oxidation to produce ATP. nih.gov

Energy Production: Acetyl-CoA, a two-carbon acyl-CoA, is a primary fuel for the citric acid cycle, a key energy-producing pathway in the mitochondria. fiveable.mewikipedia.org

Biosynthesis: Acyl-CoAs are precursors for the synthesis of a wide array of molecules, including fatty acids, cholesterol, and ketone bodies. imrpress.comwikipedia.org

Protein Modification: Acyl groups from acyl-CoAs can be transferred to proteins, a process known as acylation. This post-translational modification can alter the function and localization of proteins. babraham.ac.ukimrpress.com

Gene Regulation: The availability of certain acyl-CoAs can influence gene expression through the acylation of histones, proteins that package DNA into chromatin. babraham.ac.uk

The metabolism of acyl-CoAs is compartmentalized within the cell, with different processes occurring in the mitochondria, peroxisomes, endoplasmic reticulum, and cytoplasm. babraham.ac.ukebi.ac.uk This compartmentalization allows for the precise regulation of metabolic pathways. Enzymes such as acyl-CoA thioesterases (ACOTs) play a crucial role in regulating the intracellular levels of acyl-CoAs by hydrolyzing them back to free fatty acids and CoA. nih.gov

Table 2: Key Metabolic Pathways Involving Acyl-CoA Thioesters

| Metabolic Pathway | Role of Acyl-CoA | Cellular Location |

|---|---|---|

| Fatty Acid β-Oxidation | Substrate for energy production nih.govmdpi.com | Mitochondria, Peroxisomes mdpi.com |

| Fatty Acid Synthesis | Building block for fatty acid elongation trjfas.org | Cytoplasm imrpress.com |

| Citric Acid Cycle | Delivers acetyl group for oxidation fiveable.mewikipedia.org | Mitochondria imrpress.com |

| Cholesterol Synthesis | Precursor molecule imrpress.com | Cytoplasm, Endoplasmic Reticulum |

| Ketone Body Metabolism | Intermediate in synthesis and breakdown imrpress.com | Mitochondria imrpress.com |

| Histone Acylation | Acyl group donor for epigenetic modification babraham.ac.uk | Nucleus babraham.ac.uk |

Properties

Molecular Formula |

C39H64N7O17P3S-4 |

|---|---|

Molecular Weight |

1028 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b12-11+/t28-,32-,33-,34+,38-/m1/s1 |

InChI Key |

XDUHQPOXLUAVEE-MBEFLBOUSA-J |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Metabolic Pathways Involving Trans 9 Octadecenoyl Coa 4

Integration and Dynamics within Cellular Lipid Metabolism

In cellular models, such as human and murine hepatoma cells, the introduction of elaidic acid has been shown to stimulate lipid synthesis. nih.gov Specifically, it can enhance the expression of genes regulated by Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a key transcription factor in lipogenesis. nih.gov This leads to an increase in the de novo synthesis of both cholesterol and fatty acids. nih.gov Furthermore, studies in macrophages have demonstrated that exposure to elaidic acid can impair lipid metabolism by partially blocking beta-oxidation, which results in a modified cellular lipid composition. ashpublications.org This alteration can have functional consequences, including changes in gene expression related to zinc homeostasis. ashpublications.org

The incorporation of trans fatty acids into cellular lipids is a critical aspect of their metabolic fate. Research has shown that TFAs can be found in various lipid fractions, including phospholipids (B1166683), triglycerides, and cholesterol esters. core.ac.uk This integration can affect the physical properties of cell membranes and the function of membrane-bound proteins.

Table 1: Effects of Elaidic Acid on Cellular Lipid Metabolism

| Cell Type | Observation | Metabolic Consequence | Reference |

| Human and Murine Hepatoma Cells | Stimulates SREBP1c-dependent lipid synthesis | Increased de novo synthesis of cholesterol and fatty acids | nih.gov |

| Human Macrophages | Partially blocks beta-oxidation | Altered cellular lipid composition, changes in gene expression | ashpublications.org |

| General | Incorporation into phospholipids, triglycerides, and cholesterol esters | Altered membrane properties and protein function | core.ac.uk |

Beta-Oxidation of Unsaturated Fatty Acyl-CoAs

Beta-oxidation is the primary catabolic pathway for fatty acids, occurring within the mitochondria and peroxisomes to generate acetyl-CoA. wikipedia.org The oxidation of unsaturated fatty acids like trans-9-octadecenoyl-CoA(4-) requires additional enzymatic steps compared to saturated fatty acids.

Mitochondrial Degradation Mechanisms for trans-Isomers

The mitochondrial beta-oxidation of fatty acyl-CoAs is a cyclical process involving a series of four enzymatic reactions. nih.gov For unsaturated fatty acids with a trans double bond, the standard enzymatic machinery of beta-oxidation can process the molecule until the double bond is encountered. oup.com The initial cycles of beta-oxidation proceed normally for trans-9-octadecenoyl-CoA, shortening the carbon chain by two carbons with each cycle. ebi.ac.uk

However, the presence of the trans double bond at an odd-numbered carbon position (after several cycles of beta-oxidation) necessitates the action of auxiliary enzymes to reconfigure the double bond for the subsequent steps of the pathway. annualreviews.org Studies comparing the oxidation of elaidoyl-CoA (the CoA ester of elaidic acid) and oleoyl-CoA (the CoA ester of the cis isomer, oleic acid) in rat heart mitochondria have shown that elaidoyl-CoA and its subsequent beta-oxidation intermediates are indeed oxidized, though at different rates compared to their cis counterparts. ebi.ac.uk

Role of Auxiliary Enzymes in Processing trans-Double Bonds

The complete degradation of unsaturated fatty acids with double bonds in unconventional positions or configurations requires a set of auxiliary enzymes. annualreviews.orgaocs.org For a trans double bond at an odd-numbered carbon, such as the one that would arise from trans-9-octadecenoyl-CoA after several beta-oxidation cycles, the key auxiliary enzyme is enoyl-CoA isomerase . aocs.orgnih.gov

This enzyme catalyzes the isomerization of the double bond, moving it into the correct position and configuration (a trans-Δ2 double bond) for the next enzyme in the beta-oxidation spiral, enoyl-CoA hydratase, to act upon. wikipedia.org Specifically, for a substrate with a cis-Δ3 or trans-Δ3 bond, enoyl-CoA isomerase converts it to a trans-Δ2 bond, which is a regular substrate for the pathway. wikipedia.org

Table 2: Key Auxiliary Enzymes in Unsaturated Fatty Acid Beta-Oxidation

| Enzyme | Function | Relevance to trans-Isomers | Reference |

| Enoyl-CoA Isomerase | Isomerizes cis-Δ3 or trans-Δ3 double bonds to trans-Δ2 double bonds. | Essential for processing the double bond of trans-9-octadecenoyl-CoA after initial beta-oxidation cycles. | wikipedia.orgaocs.org |

| 2,4-Dienoyl-CoA Reductase | Reduces 2,4-dienoyl intermediates to trans-3-enoyl-CoA. | Required for the oxidation of polyunsaturated fatty acids, but not directly for monounsaturated trans-isomers like trans-9-octadecenoyl-CoA. | annualreviews.orgaocs.org |

Substrate Efficiency and Bottlenecks in trans-Fatty Acid Oxidation

While trans fatty acids are oxidized, their metabolism is not as efficient as that of their cis isomers. researchgate.net Research has indicated that the rate of mitochondrial oxidation of elaidic acid esters is about half that of oleic acid esters. ebi.ac.uk Interestingly, the activity of fatty acyl-CoA dehydrogenase, the first enzyme in the beta-oxidation cycle, was found to be higher with elaidoyl-CoA and its full-cycle intermediates as substrates compared to the corresponding cis-isomers. ebi.ac.uk This suggests that the bottleneck in oxidation lies elsewhere in the pathway. ebi.ac.uk

One identified bottleneck is the accumulation of a specific intermediate during the degradation of elaidoyl-CoA. Studies with rat liver and heart mitochondria have shown that 5-trans-tetradecenoyl-CoA accumulates in the mitochondrial matrix. nih.gov This accumulation is due to it being a poorer substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis isomer. nih.gov This inefficient dehydrogenation leads to the buildup of this intermediate, which can then be hydrolyzed and converted to 5-trans-tetradecenoylcarnitine, allowing a partially degraded fatty acid to exit the mitochondria. nih.gov This "leaky" oxidation represents a significant inefficiency in the complete breakdown of trans fatty acids. nih.gov

Biosynthetic Pathways and Substrate Utilization

Acyl-Coenzyme A Synthetase Activities in Formation of Unsaturated Acyl-CoAs

The initial and obligatory step for a fatty acid to enter metabolic pathways is its activation to a fatty acyl-CoA ester. wikipedia.org This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or acyl-CoA ligases. wikipedia.orgnih.gov These enzymes utilize ATP to attach coenzyme A to the fatty acid, forming a high-energy thioester bond. nih.gov

Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating long-chain fatty acids, including both saturated and unsaturated fatty acids with 12 to 20 carbons. wjgnet.com There are several isoforms of ACSL, each with distinct substrate specificities and tissue distributions. wjgnet.com For instance, ACSL1 has a broad substrate specificity for both saturated and unsaturated fatty acids of 16 to 20 carbons. caymanchem.com The activation of trans-9-octadecenoic acid to trans-9-octadecenoyl-CoA is therefore carried out by these enzymes, allowing it to be channeled into various metabolic fates, including beta-oxidation and incorporation into complex lipids. ashpublications.orgwikipedia.org

Role as an Intermediate in Complex Lipid Biosynthesis

Trans-9-octadecenoyl-CoA, the activated form of trans-9-octadecenoic acid (elaidic acid), serves as a substrate for the synthesis of more complex lipids, although its metabolic fate can differ significantly from its cis-isomer, oleoyl-CoA. The geometric configuration of the double bond influences its recognition and processing by enzymes involved in lipid biosynthesis.

Research comparing the metabolic effects of cis- and trans-9-octadecenoic acid in hamsters revealed that the trans-isomer is a poor substrate for the formation of cholesteryl esters. nih.gov While the cis-form markedly increased the steady-state concentration of cholesteryl esters in the liver, the trans-fatty acid did not. nih.gov This suggests that the enzymes responsible for cholesterol esterification, such as acyl-CoA:cholesterol acyltransferase (ACAT), have a lower affinity for the trans-conformation.

Despite its inefficient use in cholesterol esterification, trans-9-octadecenoyl-CoA is incorporated into other complex lipids, such as phospholipids. eur.nl In vitro studies and in vivo observations show that trans fatty acids are integrated into cellular phospholipids. eur.nl They primarily compete with saturated fatty acids for esterification at the sn-1 position of the glycerol (B35011) backbone in phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). eur.nl This incorporation alters the fatty acid composition of cell membranes, which can have further physiological consequences. The specific acyltransferases involved in this process exhibit distinct substrate specificities that dictate the final placement of the fatty acid within the lipid molecule. eur.nl

Enzymatic Acyltransfer Reactions and Substrate Specificities

The metabolic processing of trans-9-octadecenoyl-CoA is dictated by the substrate specificity of various enzymes, including acyltransferases and oxidases. These enzymes exhibit preferences based on the chain length, degree of saturation, and geometric isomerism of the acyl-CoA substrate.

Acyl-CoA oxidases (ACOD), which catalyze the initial step of peroxisomal β-oxidation, have been shown to process trans-9-octadecenoyl-CoA. An ACOD from Arthrobacter sp. demonstrated activity with trans-9-octadecenoyl-CoA, although its relative activity was lower than that for some other unsaturated acyl-CoAs like 9-tetradecenoyl-CoA. asahi-kasei.co.jp In rats, peroxisomes were found to oxidize trans-9-octadecenoyl-CoA at a rate comparable to its cis-counterpart, suggesting it is a viable substrate for this pathway. ebi.ac.uk

Acyltransferases, which are crucial for building complex lipids, also show selectivity. Studies on acyl-CoA:lysolecithin acyltransferase from rabbit lung, an enzyme involved in phospholipid remodeling, revealed a strong preference for certain acyl chains. nih.gov While this specific study did not test the trans-9 isomer, it highlighted that such enzymes can differentiate between saturated and unsaturated fatty acids. nih.gov Other research indicates that acyltransferases involved in phospholipid synthesis incorporate trans fatty acids, primarily at the sn-1 position, where they compete with saturated fatty acids. eur.nl The rate of incorporation is influenced by the specific isomer and the enzyme source. eur.nl

The table below summarizes the relative activity of Acyl-CoA Oxidase from Arthrobacter sp. with various acyl-CoA substrates, illustrating the enzyme's substrate specificity.

| Substrate | Relative Activity (%) | Km value (10⁻⁵ M) |

| trans-9-Octadecenoyl-CoA (18:1) | 31 | Not Reported |

| cis-9-Octadecenoyl-CoA (18:1) | 45 | 4.0 |

| cis-9, cis-12-Octadecadienoyl-CoA (18:2) | 31 | 3.8 |

| cis-6, cis-9, cis-12-Octadecenoyl-CoA (18:3) | 95 | 1.67 |

| Hexadecanoyl-CoA (16:0) | 53 | 2.0 |

| 9-Hexadecenoyl-CoA (16:1) | 65 | Not Reported |

| Tetradecanoyl-CoA (14:0) | 99 | Not Reported |

| 9-Tetradecenoyl-CoA (14:1) | 100 | Not Reported |

| Data sourced from Asahi Kasei Pharma Diagnostics Division product information for Acyl-CoA Oxidase (T-17). asahi-kasei.co.jp |

Enzymatic Systems and Molecular Regulation

Acyl-Coenzyme A Dehydrogenases Acting on Unsaturated Long-Chain Acyl-CoAs

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation. nih.govwikipedia.org This reaction introduces a trans double-bond between the α (C2) and β (C3) carbons of the acyl-CoA thioester substrate. wikipedia.org The family of ACADs includes several members with varying specificities for the length of the fatty acyl chain, such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), and Short-Chain Acyl-CoA Dehydrogenase (SCAD). nih.govnih.gov

The substrate specificity of ACADs is a critical determinant of their physiological role. For long-chain unsaturated acyl-CoAs like trans-9-octadecenoyl-CoA, specific members of the ACAD family are primarily responsible for their dehydrogenation.

Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD displays a significant role in the degradation of unsaturated fatty acids. nih.gov While it has overlapping specificity with VLCAD and MCAD for saturated substrates, its particular efficiency with certain unsaturated and branched-chain acyl-CoAs distinguishes its function. nih.govnih.gov Studies have shown that LCAD is particularly effective in the β-oxidation of unsaturated fatty acids with double bonds in specific positions. nih.gov The structure of human LCAD reveals an unusually large substrate-binding cavity, which provides a basis for its ability to accommodate and metabolize bulkier substrates compared to other ACADs. nih.govescholarship.org

Acyl-CoA Dehydrogenase 9 (ACAD9): ACAD9 is another member of the ACAD family that shows high activity towards unsaturated long-chain acyl-CoAs. nih.gov It is homologous to VLCAD and is abundant in tissues such as the brain and liver. mdpi.com

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): VLCAD is most active with fatty acyl-CoAs that have a chain length of 16 carbons. nih.gov While it primarily oxidizes long-chain fatty acids, the presence of an unsaturated bond in the substrate can decrease the efficiency of the reaction it catalyzes. mdpi.com

The kinetic characteristics of these enzymes with trans-9-octadecenoyl-CoA are influenced by the unique three-dimensional structure of their substrate-binding cavities. For instance, the binding pocket of VLCAD is significantly deeper than that of MCAD and SCAD, allowing it to accommodate substrates with acyl chain lengths of up to 24 carbons. nih.gov

Table 1: Substrate Specificity of Key Acyl-CoA Dehydrogenases

| Enzyme | Optimal Substrate Chain Length | Activity with Unsaturated Acyl-CoAs | Key Structural Feature |

|---|---|---|---|

| VLCAD | C16 | Active, but efficiency may be reduced | Deep substrate-binding cavity (24 Å) |

| LCAD | C14 | High, key role in unsaturated FA metabolism | Unusually large substrate-binding cavity |

| ACAD9 | Long-chain | High activity | Homologous to VLCAD |

| MCAD | C8 | Lower activity compared to LCAD | Intermediate depth binding cavity (12 Å) |

| SCAD | C4 | Negligible | Shallow binding cavity (8 Å) |

Recent structural and functional studies have indicated that some ACADs possess functions beyond the canonical β-oxidation of straight-chain fatty acids. LCAD, in particular, exhibits an expanded substrate specificity that suggests a dual-function role. Its unique structural features, including a more accommodating substrate-binding pocket, allow it to metabolize not only long-chain fatty acids but also more complex molecules. nih.govescholarship.org This includes branched-chain fatty acids and intermediates in the bile acid biosynthetic pathway, such as 3α, 7α, 12α-trihydroxy-5β-cholestan-26-oyl-CoA. nih.gov This capacity suggests that LCAD, and potentially other related ACADs like ACAD10 and ACAD11, constitute a distinct class of eukaryotic acyl-CoA dehydrogenases with broader metabolic roles. nih.govescholarship.org

Acyl-Coenzyme A Thioesterases and Intracellular Acyl-CoA Homeostasis

Acyl-CoA thioesterases (ACOTs) are a group of enzymes that play a crucial role in managing the intracellular pools of acyl-CoAs, free fatty acids, and coenzyme A (CoASH). ebi.ac.uk They catalyze the hydrolysis of acyl-CoA molecules, a reaction that is highly exothermic. wsu.edu This function is vital for preventing the toxic accumulation of acyl-CoAs and for regulating various metabolic pathways. nih.gov

The fundamental reaction catalyzed by ACOTs is the hydrolysis of the thioester bond in an acyl-CoA molecule. portlandpress.com This process involves the addition of a water molecule across the thioester linkage, resulting in the release of a free fatty acid and CoASH. nih.gov Thioesterase enzyme families are diverse, with at least 35 families classified based on sequence similarity, each with varying structures and active site residues that determine their catalytic mechanisms and substrate specificities. portlandpress.comnih.gov This hydrolytic activity is essential for terminating fatty acid metabolic processes and for releasing CoA, making it available for other cellular reactions. wsu.edu

ACOTs are key regulators of intracellular lipid metabolism by controlling the balance between acyl-CoAs and free fatty acids. nih.govsemanticscholar.org This regulation is critical, as acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules and allosteric regulators of various enzymes. Cytosolic ACOTs, such as ACOT1, are involved in modulating the pool of long-chain (C12–C20) saturated and monounsaturated acyl-CoAs. nih.govresearchgate.net By hydrolyzing these molecules, ACOT1 can influence the availability of substrates for mitochondrial β-oxidation and regulate signaling pathways. researchgate.net The activity of some ACOTs is inhibited by free CoA, suggesting they become more active when the CoA pool is depleted, thereby preventing the sequestration of coenzyme A by recalcitrant or excess acyl-CoAs. wsu.edu This regulatory mechanism ensures that ACOTs act in a coordinated fashion to control fatty acid metabolism in a tissue-dependent manner. nih.gov

Carnitine Palmitoyltransferases and Acyl-Coenzyme A Transport Dynamics

The transport of long-chain acyl-CoAs, such as trans-9-octadecenoyl-CoA, from the cytosol into the mitochondrial matrix for β-oxidation is a critical, highly regulated process. Because the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs, a specialized shuttle system, the carnitine palmitoyltransferase (CPT) system, is required. wikipedia.orgresearchgate.net

This system is composed of two main enzymes, CPT1 and CPT2, and a translocase. nih.govnih.gov

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of a long-chain fatty acyl-CoA to a fatty acylcarnitine. wikipedia.orgresearchgate.net This is the rate-limiting step in the transport process. nih.gov There are three tissue-specific isoforms of CPT1: CPT1A (liver), CPT1B (muscle), and CPT1C (brain). nih.govnih.gov

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of the acylcarnitine ester across the membrane into the matrix in exchange for a free carnitine molecule. researchgate.net

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting the fatty acylcarnitine back into fatty acyl-CoA and free carnitine. researchgate.netwikipedia.org The regenerated acyl-CoA is then available for β-oxidation within the mitochondrial matrix. nih.gov

CPT2 has been shown to have a broad substrate specificity, readily accepting not only saturated acyl-CoAs like palmitoyl-CoA but also its β-oxidation intermediates, including 3-hydroxy and 3-oxo acyl-CoAs, as well as 2,3-unsaturated acyl-CoAs. nih.govresearchgate.net This suggests that the CPT system can handle a variety of acyl-CoA structures, likely including trans-unsaturated forms like trans-9-octadecenoyl-CoA, ensuring their efficient transport for mitochondrial oxidation.

Table 2: Components of the Carnitine Shuttle System

| Component | Location | Function | Substrates |

|---|---|---|---|

| CPT1 | Outer Mitochondrial Membrane | Converts acyl-CoA to acylcarnitine | Long-chain acyl-CoAs |

| CACT | Inner Mitochondrial Membrane | Transports acylcarnitine into matrix | Acylcarnitine, Carnitine |

| CPT2 | Inner Mitochondrial Membrane (Matrix side) | Converts acylcarnitine back to acyl-CoA | Acylcarnitines, including β-oxidation intermediates |

Transcriptional and Post-Translational Regulation of Enzymes Interacting with trans-9-Octadecenoyl-CoA(4-)

The metabolic fate of trans-9-octadecenoyl-CoA(4-) is intricately controlled by the expression and activity of a suite of enzymes. This regulation occurs at multiple levels, primarily through transcriptional control of gene expression and post-translational modifications of the synthesized enzymes. These mechanisms ensure that the cellular machinery responds effectively to metabolic cues and maintains lipid homeostasis.

Transcriptional Regulation

The synthesis and degradation of fatty acyl-CoAs, including trans-9-octadecenoyl-CoA(4-), are governed by the expression of key metabolic enzymes. This expression is, in turn, controlled by a network of transcription factors that respond to hormonal and nutritional signals. Two of the most prominent families of transcription factors in this context are the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Peroxisome Proliferator-Activated Receptors (PPARs).

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c):

SREBP-1c is a master regulator of lipogenesis, promoting the transcription of genes involved in the synthesis of fatty acids. nih.govnih.gov In the liver, SREBP-1c activates a broad range of genes necessary for converting carbohydrates into fatty acids. portlandpress.com The activation of SREBP-1c itself is a multi-step process initiated in the endoplasmic reticulum and culminating in the release of a transcriptionally active fragment that moves to the nucleus. nih.gov

Unsaturated fatty acids, the products of the enzymatic pathways stimulated by SREBP-1c, can exert feedback inhibition on this transcription factor. pnas.org They have been shown to antagonize the activity of the Liver X Receptor (LXR), a nuclear receptor that promotes the expression of the SREBP-1c gene. pnas.org This feedback loop helps to maintain cellular lipid balance.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα):

In contrast to SREBP-1c, PPARα is a key regulator of fatty acid catabolism, particularly mitochondrial and peroxisomal β-oxidation. nih.govnih.gov During periods of fasting, PPARα is activated, leading to the increased expression of genes responsible for the uptake and oxidation of fatty acids for energy production. oup.com PPARα functions by forming a heterodimer with the Retinoid X Receptor (RXR) and binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. nih.govoup.com Fatty acids and their derivatives can serve as ligands for PPARα, directly influencing its transcriptional activity. nih.gov

The table below summarizes the key transcription factors and some of their target genes whose protein products are involved in the metabolism of long-chain fatty acyl-CoAs like trans-9-octadecenoyl-CoA(4-).

| Transcription Factor | Primary Function in Lipid Metabolism | Key Target Genes |

| SREBP-1c | Promotes fatty acid synthesis (lipogenesis) | Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), Stearoyl-CoA Desaturase (SCD) nih.govmdpi.com |

| PPARα | Promotes fatty acid oxidation | Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase (ACOX1), Long-chain Acyl-CoA Dehydrogenase (LCAD) nih.govnih.gov |

Post-Translational Regulation

Following the synthesis of enzymes through transcription and translation, their activity can be further modulated by post-translational modifications (PTMs). wikipedia.orgthermofisher.com These modifications, which include the covalent addition of functional groups, can rapidly alter an enzyme's catalytic efficiency, stability, or localization in response to cellular needs. wikipedia.orgthermofisher.com For enzymes that interact with trans-9-octadecenoyl-CoA(4-), phosphorylation and acetylation are particularly relevant PTMs.

Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1):

A critical enzyme in the metabolism of trans-9-octadecenoic acid is Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1). This enzyme catalyzes the ATP-dependent formation of trans-9-octadecenoyl-CoA(4-) from the free fatty acid and Coenzyme A, a necessary activation step for its subsequent metabolic processing. nih.govlongdom.org The activity of ACSL1 is subject to intricate regulation by phosphorylation and acetylation.

Research has identified numerous sites on ACSL1 that can be phosphorylated or acetylated. nih.govnih.gov These modifications can have significant functional consequences. For instance, site-directed mutagenesis studies have shown that modifications at certain residues within key functional domains, such as the ATP/AMP binding site, can dramatically reduce or completely inhibit the enzyme's activity. nih.govnih.gov This suggests that PTMs provide a rapid and reversible mechanism to control the flux of fatty acids into metabolic pathways.

The following tables detail some of the identified phosphorylation and acetylation sites on ACSL1, highlighting the complexity of its post-translational regulation.

Table of Identified Phosphorylation Sites on ACSL1

| Phosphorylated Residue | Potential Functional Impact |

| Ser278 | Modification at this ATP/AMP binding site can inhibit ACSL1 activity. nih.govnih.gov |

| Multiple other serine, threonine, and tyrosine residues | May affect enzyme stability, protein-protein interactions, or catalytic function. nih.gov |

Table of Identified Acetylation Sites on ACSL1

| Acetylated Residue | Potential Functional Impact |

| Lys285 | Mutations mimicking acetylation at this site reduce ACSL1 activity. nih.gov |

| Lys676 | While not observed to be acetylated, mutation of this highly conserved lysine abrogates ACSL1 activity. longdom.org |

| Multiple other lysine residues | May alter enzyme activity, stability, or interactions with other proteins. nih.gov |

Cellular and Subcellular Functional Interplay

Role in Acyl-Coenzyme A Pool Homeostasis

The homeostasis of the cellular acyl-Coenzyme A (CoA) pool, the collection of fatty acids activated with Coenzyme A, is critical for regulating lipid metabolism and energy balance. The introduction of trans-9-octadecenoyl-CoA, primarily derived from the activation of dietary elaidic acid, disrupts this delicate equilibrium. Like other fatty acids, elaidic acid is activated by acyl-CoA synthetase enzymes to form its CoA thioester, thereby entering the cellular acyl-CoA pool nih.govplos.org.

However, its subsequent metabolism is inefficient compared to its cis-isomer, oleoyl-CoA. The primary disruption arises during mitochondrial β-oxidation. The degradation of trans-9-octadecenoyl-CoA is compromised, leading to the accumulation of a specific metabolic intermediate: 5-trans-tetradecenoyl-CoA researchgate.netresearchgate.netsemanticscholar.orgnih.gov. This buildup alters the composition and balance of the mitochondrial acyl-CoA pool.

To counteract this accumulation and maintain homeostasis, cells employ several mechanisms. The accumulated 5-trans-tetradecenoyl-CoA can be a substrate for mitochondrial acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond to release the free fatty acid and CoASH researchgate.netnih.gov. This action frees up Coenzyme A but results in a partially degraded fatty acid that may exit the mitochondria. Alternatively, the intermediate can be converted to its corresponding carnitine ester, 5-trans-tetradecenoylcarnitine, and be exported from the mitochondrial matrix researchgate.netnih.gov. This "leaky" oxidation process prevents excessive buildup of a single acyl-CoA species but represents an inefficient metabolic pathway researchgate.net.

Modulation of Cellular Metabolic Fluxes

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. Trans-9-octadecenoyl-CoA significantly modulates the flux of several key lipid metabolic pathways, most notably fatty acid oxidation.

Interestingly, this modulation is organelle-specific. Peroxisomes are capable of oxidizing trans-9-octadecenoyl-CoA at a rate comparable to that of oleoyl-CoA, suggesting that peroxisomal β-oxidation provides an alternative, more efficient route for its initial breakdown ebi.ac.uknih.gov.

Beyond catabolism, the parent fatty acid of trans-9-octadecenoyl-CoA also influences anabolic pathways. Evidence suggests that dietary trans fatty acids can lower the activity of stearoyl-CoA desaturase-1 (delta 9-desaturase), an enzyme that synthesizes monounsaturated fatty acids from saturated fatty acids nih.gov. This inhibition directly reduces the metabolic flux towards the synthesis of fatty acids like oleic acid.

| Substrate | Organelle | Relative Oxidation Rate | Key Influencing Factor | Reference |

|---|---|---|---|---|

| trans-9-octadecenoyl-CoA | Mitochondria | ~50% of cis-isomer | Poor substrate for LCAD; Lower Carnitine Acyltransferase activity | nih.govebi.ac.uknih.gov |

| cis-9-octadecenoyl-CoA (Oleoyl-CoA) | Mitochondria | 100% (Baseline) | Efficient substrate for β-oxidation enzymes | ebi.ac.uk |

| trans-9-octadecenoyl-CoA | Peroxisomes | Comparable to cis-isomer | Peroxisomal enzymes are less affected by the trans-double bond | ebi.ac.uknih.gov |

| cis-9-octadecenoyl-CoA (Oleoyl-CoA) | Peroxisomes | 100% (Baseline) | Standard substrate for peroxisomal oxidation | nih.gov |

Contribution to Cellular Signaling Mechanisms

Long-chain acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules that can directly or indirectly influence gene expression and protein function. Trans-9-octadecenoyl-CoA and its parent fatty acid, elaidic acid, have been shown to contribute to several signaling cascades, often with pathological consequences.

Nuclear Receptor Activation: Elaidic acid has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ atamankimya.compnas.org. These nuclear receptors are master regulators of lipid and glucose metabolism. By binding to and activating PPARs, elaidic acid can influence the transcription of numerous genes involved in fatty acid uptake, oxidation, and storage. However, the effect may be cell-type specific, as some studies in macrophage cell lines did not observe a significant change in PPARγ expression researchgate.net.

Regulation of Cholesterol Homeostasis: In cultured hepatocytes, industrial trans fatty acids have been shown to stimulate the cholesterol synthesis pathway. They achieve this by activating the sterol regulatory element-binding protein 2 (SREBP2), a key transcription factor that upregulates the expression of genes required for cholesterol production nih.gov.

Pro-inflammatory and Apoptotic Signaling: A significant body of evidence links trans fatty acids to the activation of stress and inflammatory signaling pathways. Elaidic acid can enhance the activation of the apoptosis signal-regulating kinase 1 (ASK1)-p38 mitogen-activated protein (MAP) kinase pathway nih.govtohoku.ac.jp. This pathway is involved in cellular responses to stress, and its hyperactivation can lead to increased inflammation and programmed cell death (apoptosis) nih.govmdpi.com. Furthermore, elaidic acid has been shown to activate Nuclear Factor-kappa B (NF-κB) signaling, a central pathway in the inflammatory response, resulting in increased production of inflammatory cytokines such as IL-6 and TNFα nih.gov.

| Signaling Pathway | Effect | Key Molecular Target | Downstream Consequence | Reference |

|---|---|---|---|---|

| PPAR Signaling | Agonist | PPARα, PPARγ | Modulation of lipid and glucose metabolism genes | atamankimya.compnas.org |

| Cholesterol Synthesis | Activation | SREBP2 | Increased expression of cholesterol synthesis enzymes | nih.gov |

| Stress Response | Potentiation / Hyperactivation | ASK1-p38 MAP Kinase | Increased inflammation and apoptosis | nih.govtohoku.ac.jp |

| Inflammation | Activation | NF-κB | Increased production of IL-6, TNFα | nih.gov |

Interdependence with Mitochondrial Bioenergetics and Oxidative Phosphorylation

Mitochondrial bioenergetics, the process of generating ATP through oxidative phosphorylation, is tightly coupled to the β-oxidation of fatty acyl-CoAs. Trans-9-octadecenoyl-CoA serves as a less efficient fuel source for this process compared to its cis and saturated counterparts, thereby negatively impacting energy production.

The primary interdependence lies in the production of reducing equivalents. Each round of β-oxidation generates one molecule of NADH and one molecule of FADH₂, which donate their electrons to Complex I and Complex II of the electron transport chain (ETC), respectively nih.gov. The slower rate of β-oxidation for trans-9-octadecenoyl-CoA directly translates to a reduced rate of NADH and FADH₂ production ebi.ac.uk. This diminished supply of electrons to the ETC leads to a lower rate of proton pumping and, consequently, a decreased rate of oxygen consumption and ATP synthesis.

The "leaky" nature of its oxidation further compromises bioenergetic efficiency researchgate.net. When the intermediate 5-trans-tetradecenoyl-CoA is hydrolyzed or converted to a carnitine ester and exported from the mitochondria, the potential energy stored in the remainder of its carbon chain is lost to the mitochondrial ATP-generating machinery nih.gov.

Furthermore, research has shown that elaidic acid can exacerbate mitochondrial stress. In response to cellular damage, elaidic acid enhances the production of mitochondrial reactive oxygen species (ROS) tohoku.ac.jp. Elevated ROS can damage components of the ETC and ATP synthase, further impairing the efficiency of oxidative phosphorylation and potentially triggering apoptosis tohoku.ac.jp. This creates a detrimental cycle where an inefficient fuel source also contributes to damaging the cellular energy-producing machinery.

Advanced Research Methodologies and Analytical Approaches

Quantitative Analysis of Acyl-Coenzyme A Species via Mass Spectrometry

Mass spectrometry (MS)-based methods are paramount for the specific and sensitive quantification of acyl-CoA species, including trans-9-octadecenoyl-CoA, from complex biological matrices. The inherent challenges of analyzing these molecules, such as their low abundance and instability, have been overcome through the development of specialized chromatographic and mass spectrometric techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and reliable platform for the determination of acyl-CoAs. nih.govphysiology.org This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Chromatographic separation is crucial to reduce ion suppression caused by co-eluting compounds. nih.gov Typically, a reverse-phase C18 column is used, where retention time increases with the length of the fatty acyl chain and decreases with the number of double bonds. nih.gov

In MS/MS analysis, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common method involves positive ion electrospray ionization (ESI), where a precursor ion is selected and fragmented. For all acyl-CoAs, a predominant fragment ion results from the neutral loss of the phosphorylated ADP moiety (a loss of 507 Da). nih.gov This specific transition allows for highly selective monitoring and quantification using modes like Multiple Reaction Monitoring (MRM).

A study investigating the acyl-CoA profiles in various cell lines after treatment with different fatty acids provides insight into the analysis of elaidoyl-CoA. nih.gov Although specific ion transitions for elaidoyl-CoA were not detailed, the general parameters can be inferred.

Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.20 kV |

| Cone Voltage | 45 V |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 500 °C |

| Collision Gas | Argon |

This table is based on generalized parameters for acyl-CoA analysis; specific values may vary between instruments and laboratories. nih.gov

While reverse-phase LC is effective, challenges can arise in retaining and separating the more polar, short-chain acyl-CoAs. Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism that is well-suited for polar compounds. Recent advancements have led to the development of HILIC-MS/MS methods capable of analyzing a wide spectrum of acyl-CoAs, from short- to long-chain species, in a single analytical run. nih.gov These methods often employ zwitterionic HILIC columns, which provide excellent separation for these amphipathic molecules. nih.gov

The performance of HILIC-MS/MS methods is evaluated based on linearity, precision, recovery, and matrix effects. nih.gov Such a method was successfully applied to study acyl-CoA profiles in HepG2 cells under different culture conditions, demonstrating its utility in metabolic research. nih.gov The ability to measure both the CoA substrate and the full range of acyl-CoA products in one assay simplifies workflows and provides a more comprehensive snapshot of cellular metabolism. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is not typically used for the direct analysis of intact acyl-CoAs due to their high molecular weight and thermal instability. However, it is an invaluable tool for analyzing the fatty acid components of these molecules after chemical hydrolysis and derivatization. The most common derivatization method is the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs).

This approach has been used to identify downstream metabolites of trans-9-octadecenoyl-CoA. For instance, when rat liver mitochondria were incubated with elaidoyl-CoA, GC-MS was used to detect the presence of tetradecenoic acid, a product of the incomplete beta-oxidation of the parent molecule. nih.gov This finding highlights the utility of GC-MS in tracing the metabolic pathways of specific fatty acids.

In Vitro and Ex Vivo Experimental Models for Metabolic Investigations

To understand the metabolism of trans-9-octadecenoyl-CoA, researchers utilize various experimental models ranging from isolated organelles to cultured cells. These systems allow for the investigation of metabolic pathways under controlled conditions.

Studies using isolated mitochondria from rat liver and heart have been particularly informative. When these mitochondria are supplied with elaidoyl-CoA, they effectively degrade the molecule through beta-oxidation. nih.gov However, a key finding from this research was the accumulation of a major metabolite, 5-trans-tetradecenoyl-CoA, in the mitochondrial matrix. nih.gov This accumulation suggests that this specific intermediate is a poorer substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis counterpart, leading to a bottleneck in the beta-oxidation pathway. nih.gov This "leaky" oxidation process results in the hydrolysis of the intermediate and its export from the mitochondria. nih.gov Other studies with isolated rat heart mitochondria have also shown that the oxidation rate of elaidoyl-CoA is lower than that of its cis-isomer, oleoyl-CoA. eur.nlvie-publique.fr

Cell culture models are also widely used. Human liver carcinoma cells (HepG2) and prostate cell lines (PNT2, DU145) have been treated with elaidic acid, the precursor to elaidoyl-CoA, to observe the resulting changes in the intracellular acyl-CoA pool. nih.gov These studies, utilizing LC-MS/MS for quantification, revealed distinct, cell-line-specific remodeling of the acyl-CoA profile, reflecting differences in fatty acid metabolism, including synthesis, degradation, and elongation. nih.gov

Table 2: Effects of Elaidic Acid (trans-9-C18:1) Treatment on Acyl-CoA Profiles in HepG2 Cells

| Acyl-CoA Species | Change in Concentration | Metabolic Process Implicated |

|---|---|---|

| C18:1 CoA | Significant Increase | Acyl-CoA Synthesis (Activation of exogenous fatty acid) |

| C16:1 CoA | Increase | Beta-oxidation (Degradation) |

| C10:0 CoA | Increase | Beta-oxidation |

| C12:0 CoA | Increase | Elongation from C10:0 CoA |

Data compiled from findings reported in studies on HepG2 cells, showing the dynamic nature of the acyl-CoA pool in response to a trans fatty acid substrate. nih.gov

Computational Modeling and Systems Biology Approaches to Acyl-Coenzyme A Metabolism

The complexity of metabolic networks, with their interconnected pathways and regulatory feedback loops, makes them amenable to computational modeling. Systems biology approaches integrate experimental data with mathematical models to simulate and predict the behavior of metabolic systems.

Detailed kinetic models of mitochondrial fatty acid β-oxidation have been constructed for organisms like the rat. eur.nl These models incorporate enzyme kinetics and metabolite concentrations to simulate metabolic flux and the accumulation of intermediates under various conditions, such as substrate overload. eur.nl While specific models focusing solely on trans-9-octadecenoyl-CoA are not prominent, the existing frameworks for fatty acid oxidation can be adapted to study its metabolism. The experimental finding that 5-trans-tetradecenoyl-CoA accumulates during elaidoyl-CoA degradation in mitochondria provides a clear validation point and a target for such models. nih.gov

A systems biology analysis of lipolysis and fatty acid release from adipocytes has been performed using mathematical modeling to link in vitro and in vivo data. nih.gov This highlights the power of modeling to bridge different experimental scales. Furthermore, broader systems biology studies on lipid metabolism in model organisms like yeast have provided global regulatory models that help in understanding how fluxes towards different lipid components are controlled. sysbio.seresearchgate.net These approaches, combining transcriptomics, metabolomics, and lipidomics, are crucial for placing the metabolism of specific molecules like trans-9-octadecenoyl-CoA into the larger context of cellular energy homeostasis and signaling.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| trans-9-octadecenoyl-CoA(4-) | Elaidoyl-CoA |

| Elaidic acid | trans-9-Octadecenoic acid |

| Oleoyl-CoA | cis-9-Octadecenoyl-CoA |

| trans-Δ3-dodecenoyl-CoA | - |

| cis-Δ3-dodecenoyl-CoA | - |

| trans-Δ2-dodecenoyl-CoA | - |

| 5-trans-tetradecenoyl-CoA | - |

| Tetradecenoic acid | - |

| Palmitoyl-CoA | - |

| Stearoyl-CoA | - |

| Coenzyme A | CoA |

Emerging Research Frontiers and Unresolved Questions

Identification of Novel Enzymatic and Regulatory Interactions

The metabolism of trans-9-octadecenoyl-CoA(4-), the activated form of elaidic acid, involves a complex interplay of enzymes and regulatory networks that are still being fully elucidated. While it is known to be a substrate for enzymes in the β-oxidation pathway, the precise kinetics and substrate preferences of these enzymes for trans-isomers compared to their cis-counterparts remain an active area of investigation.

Recent research has highlighted the role of various acyl-CoA thioesterases (ACOTs) in regulating the intracellular levels of acyl-CoAs, including trans-9-octadecenoyl-CoA(4-). ebi.ac.uk These enzymes hydrolyze acyl-CoAs to the corresponding free fatty acid and coenzyme A, thereby influencing their availability for metabolic processes. ebi.ac.uk For instance, studies have shown that peroxisomes can oxidize trans-9-octadecenoyl-CoA at rates comparable to its cis-isomer, oleoyl-CoA. ebi.ac.uk However, the rate of mitochondrial ketogenesis and the activity of carnitine acyltransferase are significantly lower with trans-9-octadecenoyl-CoA as a substrate. ebi.ac.uk This suggests a differential handling of trans-fatty acyl-CoAs between cellular compartments.

Furthermore, the regulation of genes involved in fatty acid metabolism is influenced by the presence of trans-fatty acids. For example, studies in Caenorhabditis elegans have shown that the delta(9)-fatty acid desaturase, FAT-7, which can act on (11E)-octadecenoyl-CoA (trans-vaccenoyl-CoA), is part of a negative feedback loop that limits β-oxidation. uniprot.org This suggests the existence of intricate regulatory mechanisms that sense the presence of specific fatty acid isomers and adjust metabolic pathways accordingly. The identification of transcription factors and other regulatory elements that respond specifically to trans-9-octadecenoyl-CoA(4-) is a key area for future research.

Elucidation of Specific Signaling Cascades Modulated by trans-9-Octadecenoyl-CoA(4-)

The role of long-chain acyl-CoAs extends beyond their function as metabolic intermediates; they are also critical signaling molecules that can modulate various cellular processes. nih.gov The specific signaling cascades influenced by trans-9-octadecenoyl-CoA(4-) are an emerging area of interest. It is hypothesized that the accumulation of specific trans-fatty acyl-CoAs could alter cellular signaling pathways, contributing to the physiological effects associated with high trans-fat intake.

Research has shown that polyunsaturated fatty acids can coordinately regulate the expression of genes involved in glycolysis and lipogenesis. researchgate.net While this study focused on polyunsaturated fatty acids, it raises the question of whether trans-monounsaturated acyl-CoAs like trans-9-octadecenoyl-CoA(4-) exert similar or distinct effects on gene expression and signaling. Investigating how this specific isomer interacts with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), and other transcription factors that regulate lipid metabolism is a crucial next step.

Moreover, the incorporation of trans-fatty acids into complex lipids, such as phospholipids (B1166683) and triacylglycerols, can alter membrane properties and the generation of lipid-derived signaling molecules. uniprot.orgoup.com The enzymes responsible for these incorporation steps, such as diacylglycerol O-acyltransferase (DGAT), can utilize various acyl-CoA substrates. uniprot.org Understanding the substrate preference of these enzymes for trans-9-octadecenoyl-CoA(4-) and the downstream consequences for signaling is a significant research frontier.

Development of Advanced Analytical Techniques for Isomer-Specific Quantification

A major challenge in studying the metabolism of trans-9-octadecenoyl-CoA(4-) is the difficulty in distinguishing and quantifying it from its cis-isomer, oleoyl-CoA, and other positional isomers of octadecenoyl-CoA. rsc.org The development of advanced analytical techniques is therefore critical for advancing our understanding in this field.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of acyl-CoAs. nih.govnih.gov However, achieving complete separation of isomers can be challenging. nih.gov Methodologies are continuously being refined, including the use of different eluents and chromatographic columns to improve separation. nih.gov High-resolution accurate mass (HRAM) spectrometers, such as Q-TOF and Orbitrap instruments, are increasingly being used for the analysis of acyl-CoAs, providing greater specificity and sensitivity. nih.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another widely used technique for fatty acid analysis, typically after derivatization to fatty acid methyl esters (FAMEs). rsc.org While GC can offer excellent separation of cis and trans isomers, co-elution can still occur in complex biological samples. rsc.org The use of highly polar, long capillary columns can improve the resolution of fatty acid isomers. researchgate.net

Argentation chromatography, which utilizes the interaction of silver ions with the double bonds of unsaturated fatty acids, is a valuable technique for separating isomers based on the number and configuration of their double bonds. researchgate.netacs.org This can be performed using thin-layer chromatography (Ag-TLC) or high-performance liquid chromatography (Ag-HPLC). researchgate.netacs.org

Emerging techniques, such as those involving chemical derivatization to pinpoint double bond positions prior to MS analysis, hold promise for the unambiguous identification of fatty acid isomers. rsc.org These advanced analytical methods are essential for accurately tracking the metabolic fate of trans-9-octadecenoyl-CoA(4-) and understanding its specific biological roles.

Systems-Level Understanding of trans-Fatty Acyl-Coenzyme A Metabolism in Complex Biological Systems

To fully comprehend the impact of trans-9-octadecenoyl-CoA(4-) on cellular function, a systems-level approach is necessary. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of metabolic networks. frontiersin.orgfrontiersin.org Such models can help to predict the flux through different metabolic pathways and identify key regulatory nodes that are affected by the presence of trans-fatty acyl-CoAs.

Metabolic flux analysis, using techniques like 13C-labeling, can provide quantitative insights into the flow of metabolites through central metabolic pathways in response to fatty acid overproduction. nih.gov This approach can be applied to understand how the introduction of trans-fatty acids perturbs metabolic homeostasis.

Furthermore, computational modeling of fatty acid β-oxidation has revealed how the pathway can become overloaded at high substrate concentrations, leading to the accumulation of intermediates and depletion of free coenzyme A. plos.org This type of "in silico" analysis can generate hypotheses about the specific vulnerabilities of metabolic pathways to trans-fatty acid exposure.

By combining these systems biology approaches with detailed biochemical and cell biological studies, researchers can move towards a more holistic understanding of how trans-9-octadecenoyl-CoA(4-) and other trans-fatty acyl-CoAs are metabolized and how they influence complex biological systems. This knowledge is crucial for elucidating the molecular mechanisms underlying the health effects of dietary trans-fats.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.